molecular formula C17H15N7O2 B2414251 N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoxaline-2-carboxamide CAS No. 2034463-30-2

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoxaline-2-carboxamide

Cat. No.: B2414251
CAS No.: 2034463-30-2
M. Wt: 349.354
InChI Key: ZDHQBYXFBPBXNI-UHFFFAOYSA-N
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Description

The compound N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoxaline-2-carboxamide is an intriguing chemical entity with diverse applications across chemistry, biology, medicine, and industry. This article delves into various aspects of this compound, from its synthesis to its mechanism of action and its scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoxaline-2-carboxamide involves multiple steps. The core structure is built through the assembly of its heterocyclic components, with careful control of reaction conditions to ensure selectivity and yield.

  • Starting Materials: : Common starting materials include 1-ethyl-1H-pyrazole, 1,2,4-oxadiazole derivatives, and quinoxaline-2-carboxylic acid.

  • Key Reactions

    • Formation of the 1-ethyl-1H-pyrazol-4-yl intermediate via alkylation reactions.

    • Synthesis of the 1,2,4-oxadiazol-5-yl moiety through cyclization reactions.

    • Coupling of the pyrazole and oxadiazole intermediates to form the core structure.

    • Introduction of the quinoxaline-2-carboxamide group through amidation reactions.

  • Reaction Conditions: : Reactions typically occur under anhydrous conditions with inert atmospheres (nitrogen or argon) and require the use of catalysts like palladium or copper complexes.

Industrial Production Methods

Industrial production scales up these synthetic routes, with optimizations to ensure cost-efficiency and environmental sustainability. Continuous flow reactors, advanced catalysts, and green chemistry principles are often employed.

Chemical Reactions Analysis

Types of Reactions

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoxaline-2-carboxamide undergoes a variety of chemical reactions, including:

  • Oxidation: : This compound can be oxidized using agents like m-chloroperoxybenzoic acid (mCPBA) to form oxidized derivatives.

  • Reduction: : Reduction reactions using sodium borohydride or lithium aluminum hydride produce reduced forms of the compound.

  • Substitution: : Nucleophilic and electrophilic substitution reactions can modify the pyrazole and oxadiazole rings, introducing various functional groups.

Common Reagents and Conditions

  • Oxidizing Agents: : mCPBA, potassium permanganate

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride

  • Substitution Reagents: : Halogenating agents, Grignard reagents

Major Products

Major products include oxidized and reduced derivatives, as well as substituted compounds with diverse functional groups enhancing the compound's properties.

Scientific Research Applications

Chemistry

In chemistry, N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoxaline-2-carboxamide serves as a versatile building block for synthesizing more complex molecules.

Biology and Medicine

  • Drug Discovery: : This compound shows potential as a lead compound in drug discovery, particularly in developing anti-cancer and anti-inflammatory agents.

  • Biological Probes: : Used in creating molecular probes for studying cellular processes.

Industry

  • Catalysts: : The compound's unique structure makes it suitable for designing new catalysts for organic reactions.

  • Material Science: : Incorporated into materials with unique electronic and photonic properties.

Mechanism of Action

The mechanism by which N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoxaline-2-carboxamide exerts its effects involves binding to specific molecular targets. These targets may include enzymes, receptors, and nucleic acids, leading to the modulation of biochemical pathways. For instance, in drug discovery, this compound might inhibit key enzymes involved in disease progression.

Comparison with Similar Compounds

Similar Compounds

  • Quinoxaline-2-carboxamides: : Share the quinoxaline core structure but differ in substituents.

  • Oxadiazole Derivatives: : Similar in having the oxadiazole moiety.

  • Pyrazole Compounds: : Contain the pyrazole ring but vary in other structural elements.

Uniqueness

What sets N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoxaline-2-carboxamide apart is its combination of these functional groups, leading to unique chemical reactivity and biological activity.

That's a crash course in this compound. Which part do you think is the most fascinating?

Properties

IUPAC Name

N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]quinoxaline-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N7O2/c1-2-24-10-11(7-20-24)16-22-15(26-23-16)9-19-17(25)14-8-18-12-5-3-4-6-13(12)21-14/h3-8,10H,2,9H2,1H3,(H,19,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDHQBYXFBPBXNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=NC4=CC=CC=C4N=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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